Cas no 565-71-9 (DL-Isoserine)

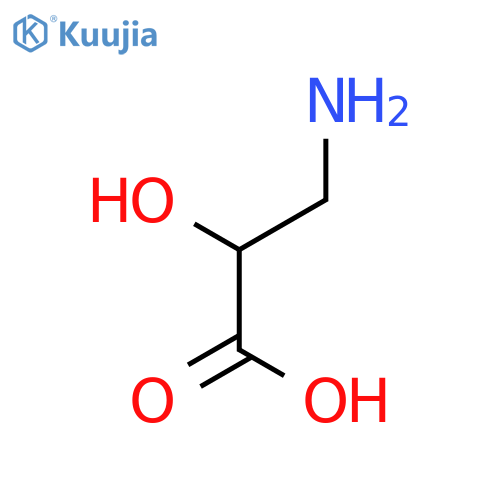

DL-Isoserine structure

商品名:DL-Isoserine

DL-Isoserine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-hydroxypropanoic acid

- 3-Amino-2-hydroxypropionic acid

- DL-Isoserine

- H-DL-Isoser-OH

- Isoserine

- 5-Oxo-L-proline 1-methylethyl ester

- isopropyl 5-oxo-L-prolinate

- L-Pyroglutamic acid isopropyl ester

- pyroglutamic acid iso-propyl ester

- DL-3-Amino-2-hydroxypropionic Acid

- Propanoic acid, 3-amino-2-hydroxy-

- 2-Hydroxy-3-aminopropanoic acid

- BMYNFMYTOJXKLE-UHFFFAOYSA-N

- H-DL--Amino--hydroxypropionic acid

- ( inverted exclamation markA)-3-Amino-2-hydroxypropionic acid

- (RS)-isoserine

- (DL)-Isoserine

- PubChem23947

- 2-Hydroxy-.beta.-alanine

- 3-amino-2-hydroxy-propanoic acid

-

- MDL: MFCD00008138

- インチ: 1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)

- InChIKey: BMYNFMYTOJXKLE-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])(C(=O)O[H])C([H])([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 105.04300

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 72.6

- トポロジー分子極性表面積: 83.6

じっけんとくせい

- ゆうかいてん: 235 °C (dec.) (lit.)

- ふってん: 386.6℃ at 760 mmHg

- フラッシュポイント: 187.6℃

- ようかいど: Soluble in HCl.

- PSA: 83.55000

- LogP: -0.90910

DL-Isoserine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

DL-Isoserine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 391257-1G |

Isoserine, 98% |

565-71-9 | 98% | 1G |

¥ 1663 | 2022-04-26 | |

| abcr | AB348979-25 g |

DL-Isoserine, 98%; . |

565-71-9 | 98% | 25g |

€262.30 | 2023-04-26 | |

| MedChemExpress | HY-W012966-1g |

3-Amino-2-hydroxypropanoic acid |

565-71-9 | 1g |

¥1200 | 2024-04-18 | ||

| eNovation Chemicals LLC | D504656-1g |

3-AMino-2-hydroxypropanoic acid |

565-71-9 | 97% | 1g |

$100 | 2024-05-24 | |

| Enamine | EN300-95550-0.1g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-95550-0.5g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-95550-100g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95% | 100g |

$665.0 | 2023-09-01 | |

| Life Chemicals | F8885-0613-1g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95%+ | 1g |

$21.0 | 2023-09-05 | |

| Life Chemicals | F8885-0613-0.5g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95%+ | 0.5g |

$19.0 | 2023-09-05 | |

| Life Chemicals | F8885-0613-5g |

3-amino-2-hydroxypropanoic acid |

565-71-9 | 95%+ | 5g |

$60.0 | 2023-09-05 |

DL-Isoserine 関連文献

-

János Patalenszki,Linda Bíró,Attila Csaba Bényei,Tereza Radosova Muchova,Jana Kasparkova,Péter Buglyó RSC Adv. 2015 5 8094

-

Michael V. Shevchuk,Valery P. Kukhar,Gerd-Volker R?schenthaler,Bassem S. Bassil,Kosuke Kawada,Vadim A. Soloshonok,Alexander E. Sorochinsky RSC Adv. 2013 3 6479

-

3. Index of subjects, 1976

-

Xiaoping Yue,Yitong Li,Minjie Liu,Di Sang,Zedu Huang,Fener Chen Chem. Commun. 2022 58 9010

-

5. Protonation equilibria of DL-3-amino-2-hydroxypropanoic acid and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II)Antonio Braibanti,Giovanni Mori,Francesco Dallavalle J. Chem. Soc. Dalton Trans. 1976 826

565-71-9 (DL-Isoserine) 関連製品

- 632-11-1((R)-Isoserine)

- 632-13-3(L-Isoserine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 68551-17-7(Isoalkanes, C10-13)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:565-71-9)DL-Isoserine

清らかである:99%/99%

はかる:100g/500g

価格 ($):240.0/1201.0